molecular formula C11H7Cl2NO B6368022 4-(3,5-Dichlorophenyl)pyridin-2(1H)-one CAS No. 1261972-97-7

4-(3,5-Dichlorophenyl)pyridin-2(1H)-one

Cat. No.: B6368022
CAS No.: 1261972-97-7
M. Wt: 240.08 g/mol
InChI Key: LREHNCBVPHBHIL-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)pyridin-2(1H)-one is an organic compound that features a pyridinone core substituted with a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)pyridin-2(1H)-one typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-aminopyridine under basic conditions. The reaction proceeds through the formation of an amide intermediate, which cyclizes to form the pyridinone ring. The reaction conditions often include the use of a base such as triethylamine or pyridine, and the reaction is carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted phenylpyridinones, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(3,5-Dichlorophenyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through binding to specific proteins and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpyridin-2(1H)-one: Lacks the dichloro substitution, resulting in different chemical and biological properties.

    4-(3,5-Dimethylphenyl)pyridin-2(1H)-one: Features methyl groups instead of chlorine atoms, affecting its reactivity and applications.

    4-(3,5-Difluorophenyl)pyridin-2(1H)-one: Contains fluorine atoms, which can significantly alter its chemical behavior and biological activity.

Uniqueness

The presence of the 3,5-dichlorophenyl group in 4-(3,5-Dichlorophenyl)pyridin-2(1H)-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(3,5-dichlorophenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-9-3-8(4-10(13)6-9)7-1-2-14-11(15)5-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREHNCBVPHBHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683047
Record name 4-(3,5-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-97-7
Record name 4-(3,5-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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